3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution Reaction: The 4-chloro-3-fluorophenylmethyl group can be introduced through a substitution reaction using the corresponding benzyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or alkyne-linked triazole derivatives.
Scientific Research Applications
3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole
- 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole
- 3,5-Dibromo-1-[(4-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole
Uniqueness
3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical and biological properties. The presence of these halogens can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)7(13)3-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWCNHDQOQSFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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